molecular formula C7H7ClN2O2 B1580917 2-Chloro-4-methyl-6-nitroaniline CAS No. 5465-33-8

2-Chloro-4-methyl-6-nitroaniline

Cat. No. B1580917
CAS RN: 5465-33-8
M. Wt: 186.59 g/mol
InChI Key: UGXUJYWOKLTNET-UHFFFAOYSA-N
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Description

2-Chloro-4-methyl-6-nitroaniline is a chemical compound with the molecular formula C7H7ClN2O2 and a molecular weight of 186.6 . It is a solid powder in physical form . The compound is also known by other names such as 2-Amino-3-chloro-5-nitrotoluene and 4-Amino-3-chloro-5-methylnitrobenzene .


Molecular Structure Analysis

The molecular structure of 2-Chloro-4-methyl-6-nitroaniline is represented by the linear formula C7H7ClN2O2 . The compound has a molecular weight of 186.6 .


Physical And Chemical Properties Analysis

2-Chloro-4-methyl-6-nitroaniline is a yellow to dark yellow crystalline powder . It has a boiling point of 344.6±37.0 °C (Predicted), a density of 1.4800 (rough estimate), and a refractive index of 1.5560 (estimate) .

Scientific Research Applications

Structural and Theoretical Analysis

  • Field : Crystallography and Theoretical Chemistry
  • Application : 2-Chloro-4-methyl-6-nitroaniline is used in the study of crystal structures and theoretical analysis .
  • Method : The compound is analyzed using techniques like X-ray diffraction (XRD), FT-IR, and FT-Raman spectroscopy .
  • Results : The study provides detailed structural information about the compound, including its crystal system, space group, and other parameters .

Intermediate in Manufacturing

  • Field : Industrial Chemistry
  • Application : 2-Chloro-4-nitroaniline is used as an intermediate in the manufacture of dyes, pharmaceuticals, and corrosion inhibitors .
  • Method : The specific methods of application or experimental procedures depend on the final product being manufactured .
  • Results : The compound contributes to the synthesis of various industrial products .

Synthesis of Niclosamide

  • Field : Pharmaceutical Chemistry
  • Application : 2-Chloro-4-nitroaniline is used in the synthesis of niclosamide, a molluscicide .
  • Method : The specific synthesis process would involve various steps of chemical reactions .
  • Results : The compound is a key ingredient in the production of niclosamide .

Safety And Hazards

2-Chloro-4-methyl-6-nitroaniline is toxic by ingestion and inhalation . It may cause skin irritation, serious eye irritation, and respiratory irritation . Contact with molten substance may cause severe burns to skin and eyes .

properties

IUPAC Name

2-chloro-4-methyl-6-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O2/c1-4-2-5(8)7(9)6(3-4)10(11)12/h2-3H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGXUJYWOKLTNET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Cl)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90203109
Record name 2-Chloro-6-nitro-p-toluidine
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Molecular Weight

186.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-methyl-6-nitroaniline

CAS RN

5465-33-8
Record name 2-Chloro-4-methyl-6-nitrobenzenamine
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Record name 2-Chloro-6-nitro-p-toluidine
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Record name 2-Chloro-6-nitro-p-toluidine
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Record name 2-chloro-6-nitro-p-toluidine
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Synthesis routes and methods

Procedure details

To a stirred solution of 4-methyl-2-nitroaniline (19.69 g, 129.4 mM) in chloroform (200 mL) under a nitrogen atmosphere was added dropwise a solution of chlorine (10.15 g, 285.9 mM) in chloroform (100 mL) while maintaining the reaction mixture temperature below 30° C. The reaction mixture was stirred for 3 days and then washed with aqueous sodium bicarbonate. The organic phase was then concentrated and the residue chromatographed (eluant: hexane/diethyl ether; 9/1) over silica gel to provide (6.03 g, 25%) the title compound as an orange crystalline solid, mp 68.5°-69.5° C.; MS(CI): 187 (M+H).
Quantity
19.69 g
Type
reactant
Reaction Step One
Quantity
10.15 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
25%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
P Kovacic, JF Gormish - Journal of the American Chemical …, 1966 - ACS Publications
… 2- Chloro-4-methyl-6-nitroaniline. Treatment of a warm … To a solution of 35.6 g (0.193 mole) of 2-chloro-4-methyl-6-nitroaniline in 200 ml of absolute ethanol was added 30 ml of …
Number of citations: 13 pubs.acs.org
JF GORMISH - 1968 - search.proquest.com
… To a solution of 35.6 g, (0.193 mole) of 2-chloro-4-methyl-6-nitroaniline in 200 ml. of absolute ethanol was added 30 ml., of concentrated sulfuric acid. Sodium nitrite (30 g., 0. …
Number of citations: 2 search.proquest.com
E Szymańska, DS Pickering, B Nielsen… - Bioorganic & medicinal …, 2009 - Elsevier
On the basis of X-ray structures of ionotropic glutamate receptor constructs in complex with amino acid-based AMPA and kainate receptor antagonists, a series of rigid as well as flexible …
Number of citations: 16 www.sciencedirect.com
M Phelps Grella, R Danso-Danquah… - Journal of medicinal …, 2000 - ACS Publications
… 2-Chloro-4-methyl-6-nitroaniline (23). A mixture of 4-methyl-2-nitroaniline (50.0 g, 329 mmol) and N-chlorosuccinimide (70.3 g, 526 mmol) was refluxed in acetonitrile (200 mL) overnight…
Number of citations: 34 pubs.acs.org
MP Grella - 2000 - search.proquest.com
Hemoglobin (Hb) is a tetrameric allosteric protein in equilibrium between the tense or T-state (deoxy-state) and the relaxed or R-state (oxy-state). Its primary function is to bind oxygen in …
Number of citations: 0 search.proquest.com

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